molecular formula C20H18N4O2S2 B2973056 N-(2,4-dimethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941968-89-4

N-(2,4-dimethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No. B2973056
CAS RN: 941968-89-4
M. Wt: 410.51
InChI Key: JENUCMFHXBOFNC-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H18N4O2S2 and its molecular weight is 410.51. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Novel Compounds

    Research efforts have been focused on the synthesis of novel compounds with potential biological activities. For example, derivatives of N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides have been synthesized and shown to possess significant anti-inflammatory activity (K. Sunder & Jayapal Maleraju, 2013). Such research underscores the potential for designing new therapeutic agents based on the modification of chemical structures similar to the query compound.

  • Anticancer Activities

    The synthesis and evaluation of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives have been conducted, revealing reasonable anticancer activity against various cancer cell lines. This suggests that modifications of the core structure, as seen in the query compound, can yield entities with promising biological activities (M. Duran & Ş. Demirayak, 2012).

Chemical Properties and Applications

  • pKa Determination

    The acidity constants (pKa values) of newly synthesized compounds, including acetamide derivatives, have been determined, providing valuable insights into their chemical properties and potential reactivity. Such studies are crucial for understanding the behavior of these compounds in biological systems and can guide the development of drugs with optimized absorption and distribution profiles (M. Duran & M. Canbaz, 2013).

  • Antimicrobial Activity

    Research into the antimicrobial activities of new heterocycles incorporating various moieties, such as antipyrine, has been conducted. These studies highlight the potential of novel synthetic compounds to serve as leads in the development of new antimicrobial agents, an area that could be relevant to derivatives similar to the query compound (S. Bondock et al., 2008).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S2/c1-11-6-7-14(12(2)9-11)22-16(25)10-24-20(26)18-19(28-13(3)21-18)17(23-24)15-5-4-8-27-15/h4-9H,10H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENUCMFHXBOFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

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